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Introduction
2-Amino-3-(trifluoromethoxy)benzoic acid, also known as 3-(trifluoromethoxy)anthranilic

acid, is a fluorinated aromatic carboxylic acid of significant interest in the fields of medicinal

chemistry and materials science. Its unique molecular architecture, featuring an amino group, a

carboxylic acid, and a trifluoromethoxy substituent on a benzene ring, imparts a distinct set of

physicochemical properties that make it a valuable building block in the synthesis of novel

compounds.

The trifluoromethoxy (-OCF₃) group is a key feature, acting as a lipophilic hydrogen bond

acceptor that can significantly influence a molecule's pharmacokinetic profile. This group is

known to enhance metabolic stability, improve cell membrane permeability, and increase the

binding affinity of drug candidates to their targets. As such, 2-amino-3-
(trifluoromethoxy)benzoic acid serves as a crucial intermediate in the development of

innovative pharmaceuticals and advanced materials.[1]

This technical guide provides a comprehensive overview of the core properties, synthesis, and

potential applications of 2-amino-3-(trifluoromethoxy)benzoic acid, offering valuable insights

for researchers and developers in the life sciences and chemical industries.
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Chemical and Physical Properties
2-Amino-3-(trifluoromethoxy)benzoic acid (CAS Number: 561304-41-4) is a white to off-

white crystalline solid at room temperature.[1][2] Its fundamental properties are summarized in

the table below.

Property Value Source(s)

CAS Number 561304-41-4 [2]

Molecular Formula C₈H₆F₃NO₃ [3]

Molecular Weight 221.13 g/mol [3]

Appearance
White to off-white crystalline

powder
[2][4]

Melting Point 99-101 °C [5][6][7]

Boiling Point 283 °C [5][6]

Density 1.528 g/cm³ [5][6]

Flash Point 125 °C [5][6]

Solubility

Slightly soluble in water,

soluble in DMSO and

methanol

[4]

Synonyms

3-(Trifluoromethoxy)anthranilic

acid, 2-Carboxy-6-

(trifluoromethoxy)aniline

Spectroscopic Data
While specific, publicly available experimental spectra for 2-amino-3-
(trifluoromethoxy)benzoic acid are limited, several chemical suppliers indicate the availability

of NMR, HPLC, and LC-MS data upon request.[8] For the purpose of this guide, a summary of

expected spectral characteristics is provided based on the known structure and data from

analogous compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the amine (NH₂) protons, and the carboxylic acid (COOH) proton. The aromatic

protons will likely appear as multiplets in the downfield region, with their chemical shifts and

coupling patterns influenced by the positions of the amino, carboxylic acid, and

trifluoromethoxy groups. The amine protons will likely appear as a broad singlet, and the

carboxylic acid proton as a singlet further downfield.

¹³C NMR: The carbon NMR spectrum will display signals for each of the unique carbon

atoms in the molecule. The carbon of the carboxylic acid will be the most downfield signal.

The aromatic carbons will appear in the aromatic region, with the carbon attached to the

trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine

atoms.

Infrared (IR) Spectroscopy: The IR spectrum of 2-amino-3-(trifluoromethoxy)benzoic acid is

expected to show characteristic absorption bands for its functional groups. These would

include:

N-H stretching vibrations for the amine group.

A broad O-H stretching band for the carboxylic acid.

A strong C=O stretching vibration for the carbonyl of the carboxylic acid.

C-O and C-F stretching bands associated with the trifluoromethoxy group.

C-N stretching for the amine.

Aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding

to the molecular weight of the compound (221.13 g/mol ). Fragmentation patterns would likely

involve the loss of the carboxylic acid group, the trifluoromethoxy group, and other

characteristic fragments.

Synthesis
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A detailed, step-by-step experimental protocol for the synthesis of 2-amino-3-
(trifluoromethoxy)benzoic acid is not readily available in the public domain. However, a

plausible synthetic route can be devised based on established organic chemistry principles and

known syntheses of structurally related compounds, such as other substituted anthranilic acids.

A potential synthetic pathway is outlined below.

2-Chloro-6-nitrobenzotrifluoride 2-(Trifluoromethoxy)-6-nitrobenzonitrile

Nucleophilic Aromatic Substitution
(e.g., NaOMe, heat) 2-Amino-6-(trifluoromethoxy)benzonitrile

Reduction of Nitro Group
(e.g., H₂, Pd/C or Fe/HCl) 2-Amino-3-(trifluoromethoxy)benzoic acid

Hydrolysis of Nitrile
(e.g., H₂SO₄, H₂O, heat)

Click to download full resolution via product page

A potential synthetic pathway for 2-amino-3-(trifluoromethoxy)benzoic acid.

Theoretical Synthesis Protocol:

Step 1: Synthesis of 2-(Trifluoromethoxy)-6-nitrobenzonitrile. This step would likely involve a

nucleophilic aromatic substitution reaction on a suitable starting material like 2-chloro-6-

nitrobenzotrifluoride with a methoxide source.

Step 2: Reduction of the Nitro Group. The nitro group of 2-(trifluoromethoxy)-6-

nitrobenzonitrile would then be reduced to an amine. This is a standard transformation that

can be achieved using various reducing agents, such as catalytic hydrogenation (H₂ over

Pd/C) or metal-acid combinations (e.g., Fe in acetic acid).

Step 3: Hydrolysis of the Nitrile. The final step would be the hydrolysis of the nitrile group to a

carboxylic acid. This is typically accomplished by heating the nitrile in the presence of a

strong acid (like sulfuric acid) or a strong base.

Applications in Drug Discovery and Medicinal
Chemistry
The incorporation of fluorine-containing functional groups is a well-established strategy in

modern drug design to enhance the pharmacological properties of bioactive molecules. The

trifluoromethoxy group, in particular, offers several advantages:
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Increased Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a

molecule, which can improve its ability to cross biological membranes and reach its intended

target.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the

trifluoromethoxy group resistant to metabolic degradation. This can lead to a longer half-life

and improved bioavailability of a drug.

Modulation of Electronic Properties: The strong electron-withdrawing nature of the -OCF₃

group can influence the acidity or basicity of nearby functional groups, which can in turn

affect drug-receptor interactions.

As a substituted anthranilic acid, 2-amino-3-(trifluoromethoxy)benzoic acid is a precursor to

a variety of heterocyclic scaffolds that are prevalent in many approved drugs. Anthranilic acid

and its derivatives have been used in the synthesis of compounds with anti-inflammatory,

analgesic, and antimicrobial activities.[9][10]
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2-Amino-3-(trifluoromethoxy)benzoic acid

Heterocyclic Scaffolds
(e.g., Quinazolinones, Acridones)

Cyclization Reactions

Enhanced Drug-like Properties

Incorporation of -OCF₃

Potential Biological Activities

Improved Pharmacokinetics

Novel Drug Candidates

Lead Optimization
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Role of 2-amino-3-(trifluoromethoxy)benzoic acid in drug discovery.

Safety and Handling
2-Amino-3-(trifluoromethoxy)benzoic acid is classified as a hazardous substance and

should be handled with appropriate safety precautions in a well-ventilated laboratory setting.

Hazard Identification:

GHS Pictogram: GHS07 (Harmful)

Signal Word: Warning
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Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

Store in a cool, dry, and well-ventilated area.

Keep the container tightly closed.

Store away from incompatible materials such as strong oxidizing agents.

Conclusion
2-Amino-3-(trifluoromethoxy)benzoic acid is a valuable and versatile building block for the

synthesis of complex organic molecules. Its unique combination of functional groups,

particularly the trifluoromethoxy substituent, makes it a compound of high interest for the

development of new pharmaceuticals with enhanced properties. While publicly available
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experimental data, especially spectroscopic and detailed synthesis protocols, are limited, the

established principles of organic and medicinal chemistry provide a strong foundation for its

effective use in research and development. As the demand for novel fluorinated compounds in

drug discovery continues to grow, the importance of intermediates like 2-amino-3-
(trifluoromethoxy)benzoic acid is set to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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